6-Methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
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Overview
Description
6-Methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidine moiety can be reduced to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzothiazole derivative, while reduction of the carbonyl group can produce a hydroxylated piperidine derivative .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-Methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthyl propanamide derivatives: Known for their antibacterial activity.
1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives: Studied for their antibacterial properties.
Uniqueness
6-Methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C18H23N3O3S |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H23N3O3S/c1-23-13-5-6-14-16(11-13)25-18(19-14)21-9-10-24-15(12-21)17(22)20-7-3-2-4-8-20/h5-6,11,15H,2-4,7-10,12H2,1H3 |
InChI Key |
FAYQXDGDZIGWOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCOC(C3)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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